molecular formula C10H8N2O2S B13092635 2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid

2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid

Cat. No.: B13092635
M. Wt: 220.25 g/mol
InChI Key: IDXPMFJOYXQJOV-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridinyl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(pyridin-3-yl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-amino-4-pyridin-3-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c11-9-8(10(13)14)7(5-15-9)6-2-1-3-12-4-6/h1-5H,11H2,(H,13,14)

InChI Key

IDXPMFJOYXQJOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=C2C(=O)O)N

Origin of Product

United States

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